molecular formula C6H26Er2O22 B1604058 Dierbium trioxalate CAS No. 30618-31-6

Dierbium trioxalate

Cat. No.: B1604058
CAS No.: 30618-31-6
M. Wt: 784.78 g/mol
InChI Key: CYHKKMLSGVLNPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dierbium trioxalate (chemical formula: $ \text{Er}2(\text{C}2\text{O}4)3 $) is a rare-earth oxalate complex where erbium (Er) ions coordinate with oxalate ($ \text{C}2\text{O}4^{2-} $) ligands. This compound is primarily studied for its structural and coordination chemistry properties, particularly in heterometallic frameworks. For example, Wang et al. (2008) synthesized a 3D heterometallic coordination polymer, $ \text{[CuEr}2(\text{C}2\text{O}4)(\text{pyzdc})2(\text{H}2\text{O})6] \cdot 3\text{H}_2\text{O} $, where oxalate and pyrazolato ligands bridge copper (Cu) and erbium ions . This structure highlights the role of oxalate in stabilizing lanthanide-transition metal frameworks, a key feature of this compound derivatives.

Properties

CAS No.

30618-31-6

Molecular Formula

C6H26Er2O22

Molecular Weight

784.78 g/mol

IUPAC Name

erbium;oxalic acid;decahydrate

InChI

InChI=1S/3C2H2O4.2Er.10H2O/c3*3-1(4)2(5)6;;;;;;;;;;;;/h3*(H,3,4)(H,5,6);;;10*1H2

InChI Key

CYHKKMLSGVLNPD-UHFFFAOYSA-N

SMILES

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Er+3].[Er+3]

Canonical SMILES

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.O.O.O.O.O.O.O.O.O.[Er].[Er]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dierbium trioxalate can be synthesized through the reaction of erbium salts with oxalic acid. A common method involves dissolving erbium nitrate or erbium chloride in water, followed by the addition of oxalic acid. The reaction typically occurs at room temperature, resulting in the precipitation of this compound as a solid. The precipitate is then filtered, washed, and dried to obtain the pure compound .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The process involves controlled precipitation, filtration, and drying steps to ensure high purity and yield. The use of automated systems and continuous processing techniques can enhance efficiency and scalability .

Chemical Reactions Analysis

Thermal Decomposition Reactions

Dierbium trioxalate undergoes thermal decomposition under specific conditions, producing terbium oxides and carbon oxides. Key findings include:

Reaction Type Reactants Products Conditions Citations
Decomposition Tb₂(C₂O₄)₃·10H₂O (decahydrate)Tb₂O₃, CO, CO₂Gradual heating (loss of water first)
Further Heating Anhydrous Tb₂(C₂O₄)₃Tb₂O₃Prolonged heating (air isolation)

The decahydrate form initially loses water molecules upon heating, transitioning to the anhydrous form before further decomposition to terbium(III) oxide (Tb₂O₃) and mixed carbon oxides (CO and CO₂) .

Reactions with Hydrochloric Acid

This compound reacts with hydrochloric acid to form a hydrogen oxalate complex:
H[Tb(C₂O₄)₂]·6H₂O
This reaction is notable for its stoichiometric relationship and hydration state preservation .

Structural and Stability Insights

Property Observation Citations
Hydration State Decahydrate form is stable at room temp
Thermal Stability Converts to Tb₂O₃ upon prolonged heating
Solubility Insoluble in water (anhydrous form)

The compound’s stability is temperature-dependent, with water loss initiating at moderate heating and full decomposition occurring at higher temperatures .

Scientific Research Applications

Dierbium trioxalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dierbium trioxalate involves its interaction with molecular targets through coordination chemistry. The oxalate ligands facilitate the binding of the compound to various substrates, enabling catalytic and other chemical processes. The specific pathways and molecular targets depend on the context of its application, such as catalysis or biological interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Coordination Properties
Compound Coordination Geometry Key Ligands Stability References
Dierbium Trioxalate 3D heterometallic polymer Oxalate, pyrazolato High thermal stability
Iron(III) Trioxalate Octahedral Fe³⁺ centers Oxalate pH-dependent stability
Didysprosium Trioxide Cubic oxide structure Oxide ions (O²⁻) High thermal resistance
Europium(III) Oxalate Layered coordination Oxalate, water molecules Moderate solubility
  • Iron(III) Trioxalate ($ \text{Fe}(\text{C}2\text{O}4)3^{3-} $): Unlike this compound, iron trioxalate is highly pH-sensitive. At pH > 2, it forms stable trianionic complexes, while below pH 1, it decomposes into monobioxalate species ($ \text{FeHC}2\text{O}4^{2+} $) . Thermodynamic studies confirm its stability ($ \Delta Gf^\circ = -3753.88 \, \text{kcal/mol} $) under mildly acidic conditions (pH 1–3) .
  • Europium(III) Oxalate : Forms hydrated layered structures but lacks the heterometallic bonding observed in this compound-copper frameworks. Its solubility in water is higher due to weaker lanthanide-oxalate interactions .
2.3 Thermodynamic and Kinetic Behavior
  • This compound’s stability is enhanced by strong Er–O bonds (ionic radius: $ \text{Er}^{3+} = 0.89 \, \text{Å} $), whereas iron trioxalate relies on pH-dependent ligand exchange. For example, $ \text{Fe}(\text{C}2\text{O}4)3^{3-} $ decomposes at pH < 1, releasing $ \text{Fe}^{3+} $ and $ \text{C}2\text{O}_4^{2-} $, a process absent in erbium analogs due to lanthanide-oxalate bond strength .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dierbium trioxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.